molecular formula C21H29N3O3 B11325320 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

Cat. No.: B11325320
M. Wt: 371.5 g/mol
InChI Key: CNFAPFCIDFMHEA-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylphenoxy group, a furan ring, and a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form the corresponding halide.

    Coupling with Furan Ring: The halide is then reacted with a furan derivative under specific conditions to form the furan-containing intermediate.

    Introduction of Piperazine Moiety: The final step involves the reaction of the furan intermediate with 4-methylpiperazine in the presence of a coupling agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)ethyl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-[2-(4-methylpiperazin-1-yl)ethyl]acetamide

Uniqueness

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide

InChI

InChI=1S/C21H29N3O3/c1-16-6-7-18(13-17(16)2)27-15-21(25)22-14-19(20-5-4-12-26-20)24-10-8-23(3)9-11-24/h4-7,12-13,19H,8-11,14-15H2,1-3H3,(H,22,25)

InChI Key

CNFAPFCIDFMHEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCN(CC3)C)C

Origin of Product

United States

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